molecular formula C14H19N3O4 B1361768 Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate CAS No. 1000018-71-2

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Cat. No.: B1361768
CAS No.: 1000018-71-2
M. Wt: 293.32 g/mol
InChI Key: SHIZECNQEQRLRD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Scientific Research Applications

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anti-cancer agents.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: It serves as a model compound in the study of reaction mechanisms and the development of new synthetic methodologies.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce the nitro group at the 3-position of the benzene ring.

    Piperazine Substitution: The nitro-substituted ethyl benzoate is then reacted with 4-methylpiperazine to form the desired product. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and efficiency.

Chemical Reactions Analysis

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The piperazine ring can undergo oxidation reactions, leading to the formation of N-oxide derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis agents, and oxidizing agents such as hydrogen peroxide.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety can interact with receptors and enzymes, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-methylpiperazin-1-yl)benzoate: Lacks the nitro group, which may result in different biological activities and chemical reactivity.

    4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    4-(4-Methylpiperazin-1-yl)-3-nitrobenzamide: Contains an amide group, which may influence its pharmacokinetic properties and biological activity.

The presence of the nitro group and ester functional group in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-3-21-14(18)11-4-5-12(13(10-11)17(19)20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIZECNQEQRLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650386
Record name Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000018-71-2
Record name Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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